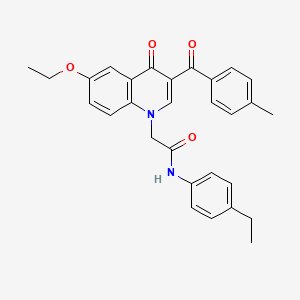
2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C29H28N2O4 and its molecular weight is 468.553. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide is a synthetic organic molecule that belongs to the class of quinoline derivatives. It is characterized by a complex structure that integrates various functional groups, which may contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is C28H26N2O5, with a molecular weight of approximately 470.525 g/mol. The presence of multiple functional groups, including an ethoxy group and a benzoyl moiety, enhances its lipophilicity and may influence its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C28H26N2O5 |
| Molecular Weight | 470.525 g/mol |
| LogP | 6.0359 |
| Solubility | Not available |
Preliminary studies suggest that quinoline derivatives, including this compound, exhibit antiproliferative effects against various cancer cell lines. The proposed mechanisms include:
- Inhibition of key enzymes involved in cell proliferation.
- Induction of apoptosis in cancer cells through various signaling pathways.
Anticancer Activity
Research has demonstrated that compounds similar to this compound possess significant anticancer properties. For instance, derivatives of quinoline have shown effectiveness against breast cancer and leukemia cell lines, with IC50 values indicating potent cytotoxicity.
Case Study: Antiproliferative Effects
In a study examining the effects of various quinoline derivatives:
- Compound A (a structural analog) demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells.
- Compound B showed an IC50 value of 20 µM against HL-60 leukemia cells.
These findings suggest that the structural features of these compounds play a crucial role in their biological activity.
Antimicrobial Activity
The compound also exhibits antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit bacterial growth effectively.
Antibacterial Testing Results
A series of tests were conducted using the agar well diffusion method to evaluate the antibacterial activity:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2-(6-ethoxy...acetamide | Staphylococcus aureus | 18 |
| Escherichia coli | 16 | |
| Klebsiella pneumoniae | 20 |
Antibiofilm Activity
The compound's potential as an antibiofilm agent was also assessed. Biofilm formation by pathogenic bacteria poses significant challenges in clinical settings. The compound exhibited a notable reduction in biofilm formation, suggesting its utility in preventing chronic infections.
Antibiofilm Activity Results
The following table summarizes the percent inhibition of biofilm formation at varying concentrations:
| Compound | Concentration (µg/mL) | % Inhibition (S. aureus) | % Inhibition (K. pneumoniae) |
|---|---|---|---|
| 2-(6-ethoxy...acetamide | 100 | 82 | 85 |
| 50 | 60 | 72 |
Propiedades
IUPAC Name |
2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O4/c1-4-20-8-12-22(13-9-20)30-27(32)18-31-17-25(28(33)21-10-6-19(3)7-11-21)29(34)24-16-23(35-5-2)14-15-26(24)31/h6-17H,4-5,18H2,1-3H3,(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHSHFHJYZBJQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OCC)C(=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














